![molecular formula C15H24O2 B1449528 Ethyl 3-ethyladamantane-1-carboxylate CAS No. 2227107-25-5](/img/structure/B1449528.png)
Ethyl 3-ethyladamantane-1-carboxylate
Overview
Description
Ethyl 3-ethyladamantane-1-carboxylate is a chemical compound with the molecular formula C15H24O2. It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of Ethyl 3-ethyladamantane-1-carboxylate or similar compounds typically involves the reaction of alcohols with isocyanates . The reaction can use isocyanates formed in situ from carboxylic acid acylazides or amides in the Curtius or Hofmann reactions .Scientific Research Applications
Synthesis of Unsaturated Adamantane Derivatives
Unsaturated adamantane derivatives are pivotal in the synthesis of various functional compounds. Ethyl 3-ethyladamantane-1-carboxylate can serve as a precursor for the synthesis of these derivatives, which are used to create monomers, thermally stable fuels, bioactive compounds, and pharmaceuticals .
Quantum-Chemical Calculations
The compound’s potential for quantum-chemical calculations is significant. Researchers utilize Ethyl 3-ethyladamantane-1-carboxylate to investigate the electronic structure of adamantane derivatives and elucidate the mechanisms for their chemical and catalytic transformations .
Polymerization Reactions
In the field of polymer science, Ethyl 3-ethyladamantane-1-carboxylate is used to initiate polymerization reactions. These reactions lead to the creation of higher diamond-like bulky polymers, known as diamondoids, which have applications in nanotechnology and materials science .
Organic Synthesis Applications
The compound is extensively researched for its applications in organic synthesis. It is particularly noted for its role in the synthesis of 1,3-disubstituted adamantane derivatives, which are valuable in various chemical industries .
Antiviral Drug Synthesis
Ethyl 3-ethyladamantane-1-carboxylate has been found to have high antiviral activity against viruses like herpes simplex and adenovirus. Its derivative, ethyl (3-ethyladamant-1-yl)carbamate, shows promise as an antiviral agent, which underscores the compound’s importance in pharmaceutical research .
Advanced Material Development
The compound’s ability to form stable structures under high temperatures makes it an excellent candidate for developing advanced materials. These materials can withstand extreme conditions, making them suitable for aerospace and other high-tech industries .
Nanodiamond Synthesis
Ethyl 3-ethyladamantane-1-carboxylate plays a role in the synthesis of natural and synthetic nanodiamonds. These nanodiamonds have a wide range of applications, from scientific research to practical uses in electronics and optics .
Green Chemistry
The compound is also involved in green chemistry initiatives, where it’s used to develop mild and environmentally friendly procedures for the synthesis of various derivatives. This aligns with the global push towards sustainable and eco-friendly chemical processes .
Mechanism of Action
Target of Action
Ethyl 3-ethyladamantane-1-carboxylate primarily targets viruses, including herpes simplex virus, vaccinia viruses, and adenovirus . These viruses are responsible for a variety of diseases in humans, ranging from skin infections to severe systemic diseases.
Mode of Action
It has been found to have high antiviral activity against the aforementioned viruses . This suggests that the compound may interact with viral proteins or enzymes, inhibiting their function and thus preventing the virus from replicating within host cells.
Biochemical Pathways
By inhibiting viral replication, it prevents the spread of the virus within the host organism, thereby mitigating the effects of the viral infection .
Pharmacokinetics
Given its potent antiviral activity, it is likely that the compound is able to reach its viral targets in sufficient concentrations to exert its effects .
Result of Action
The primary result of the action of Ethyl 3-ethyladamantane-1-carboxylate is the inhibition of viral replication. This leads to a decrease in the viral load within the host organism, which can alleviate the symptoms of the viral infection and potentially lead to the elimination of the virus from the host .
properties
IUPAC Name |
ethyl 3-ethyladamantane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-3-14-6-11-5-12(7-14)9-15(8-11,10-14)13(16)17-4-2/h11-12H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPCMWMDJGVVNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-ethyladamantane-1-carboxylate | |
CAS RN |
2227107-25-5 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2227107-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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